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Abstract
Squalamine, a cationic aminosterol first isolated from the dogfish shark (Squalus acanthias),

has traversed a remarkable scientific journey from a natural antibiotic to a potential therapeutic

agent in oncology and ophthalmology. This technical guide provides an in-depth review of the

history, multifaceted mechanism of action, and clinical development of squalamine. It

consolidates key preclinical and clinical data, outlines experimental methodologies, and visually

represents its complex biological interactions. Despite promising early findings, the

development of squalamine has faced significant hurdles, culminating in the discontinuation of

late-stage clinical trials. This document serves as a comprehensive resource for researchers

and drug development professionals, offering a detailed retrospective on the scientific

endeavors to translate this unique marine-derived compound into a clinical therapy.

Discovery and Early Development
Squalamine was first discovered in 1993 by Michael Zasloff and colleagues during a search for

novel antimicrobial compounds in the tissues of primitive vertebrates, based on the hypothesis

that these animals might rely on potent chemical defenses as part of their innate immune

system.[1][2][3] The compound was isolated from the stomach and liver of the dogfish shark,

Squalus acanthias, and was initially characterized as a broad-spectrum steroidal antibiotic with

potent bactericidal activity against both Gram-negative and Gram-positive bacteria, as well as

fungicidal and protozoacidal properties.[2][3] The structure of squalamine was identified as a

cationic steroid conjugated to a spermidine molecule.[1][2][3] A chemical synthesis for

squalamine was subsequently developed, enabling further investigation and preclinical
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development.[1] Later, squalamine was also identified in the white blood cells of the sea

lamprey (Petromyzon marinus).[4][5]

Mechanism of Action
Squalamine exhibits a diverse range of biological activities, stemming from its unique

amphipathic structure, which allows it to interact with cellular membranes and key intracellular

signaling molecules.

Antimicrobial and Antiviral Activity
As a cationic molecule, squalamine is electrostatically attracted to the negatively charged

phospholipids present on the outer membranes of bacteria.[6][7] Its proposed mechanism of

action against Gram-negative bacteria involves a detergent-like effect, disrupting the outer

membrane.[6][8] In Gram-positive bacteria, it is believed to cause membrane depolarization,

leading to the efflux of intracellular ions and rapid cell death.[6][9]

The antiviral properties of squalamine are attributed to its ability to neutralize the negative

electrostatic charge of intracellular membranes.[4][5][10] This alteration of the host cell's

internal membrane environment is thought to render it less supportive of viral replication for a

broad spectrum of both RNA and DNA enveloped viruses.[4][5][9]

Anti-Angiogenic Activity
In the late 1990s, squalamine was discovered to possess potent anti-angiogenic properties,

which became the primary focus of its therapeutic development.[1][11] This activity is not due

to direct cytotoxicity to tumor cells but rather through the inhibition of endothelial cell

proliferation and migration stimulated by various mitogens, including Vascular Endothelial

Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth

Factor (PDGF).[9][11][12]

The anti-angiogenic mechanism of squalamine is multifactorial and involves several key

signaling pathways:

Inhibition of the Sodium-Proton Exchanger (NHE3): Squalamine has been shown to be a

specific inhibitor of the NHE3 isoform of the sodium-proton exchanger.[13][14] NHE3 plays a

crucial role in regulating intracellular pH, which is important for cell proliferation and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://en.wikipedia.org/wiki/Squalamine
https://www.pnas.org/doi/10.1073/pnas.1108558108
https://www.researchgate.net/publication/51655159_Squalamine_as_a_broad-spectrum_systemic_antiviral_agent_with_therapeutic_potential
https://academic.oup.com/jac/article/65/8/1688/743985
https://www.researchgate.net/figure/Mechanisms-of-action-of-squalamine-in-Gram-positive-and-Gram-negative-bacteria_fig1_361293709
https://academic.oup.com/jac/article/65/8/1688/743985
https://encyclopedia.pub/entry/25420
https://academic.oup.com/jac/article/65/8/1688/743985
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229800/
https://www.pnas.org/doi/10.1073/pnas.1108558108
https://www.researchgate.net/publication/51655159_Squalamine_as_a_broad-spectrum_systemic_antiviral_agent_with_therapeutic_potential
https://pubmed.ncbi.nlm.nih.gov/21930925/
https://www.pnas.org/doi/10.1073/pnas.1108558108
https://www.researchgate.net/publication/51655159_Squalamine_as_a_broad-spectrum_systemic_antiviral_agent_with_therapeutic_potential
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229800/
https://en.wikipedia.org/wiki/Squalamine
https://pubmed.ncbi.nlm.nih.gov/9661892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229800/
https://pubmed.ncbi.nlm.nih.gov/9661892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9601113/
https://www.researchgate.net/publication/10665666_A_Phase_I_and_pharmacokinetic_study_of_squalamine_an_aminosterol_angiogenesis_inhibitor
https://pubmed.ncbi.nlm.nih.gov/9886929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


migration.[15][16] By inhibiting NHE3, squalamine can disrupt the intracellular signaling

necessary for endothelial cell activation.[14]

Interaction with Calmodulin: Squalamine may function as a calmodulin chaperone.[13]

Calmodulin is a calcium-binding protein that regulates numerous cellular processes,

including cell proliferation and cytoskeletal organization, which are essential for

angiogenesis.

Disruption of Downstream Signaling: Squalamine has been shown to block the VEGF-

induced phosphorylation of key signaling kinases such as p44/p42 mitogen-activated protein

kinase (MAPK) and focal adhesion kinase (FAK).[12] This inhibition prevents the cytoskeletal

reorganization required for endothelial cells to form new blood vessels.[12]

Displacement of Membrane-Bound Proteins: Due to its positive charge, squalamine can

enter cells and displace electrostatically bound proteins from the inner surface of the

cytoplasmic membrane, thereby disrupting signaling complexes crucial for angiogenesis.[4]
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Preclinical Development in Oncology
Numerous preclinical studies have demonstrated the anti-angiogenic and anti-tumor efficacy of

squalamine in various cancer models. Systemic administration of squalamine was shown to

inhibit tumor growth in models of lung, breast, brain, and ovarian cancer.[11][12] Notably,

squalamine was found to be more effective when used in combination with conventional

chemotherapy agents such as cisplatin, paclitaxel, and cyclophosphamide.[17][18]
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Preclinical

Study Summary
Cancer Model

Squalamine

Treatment
Key Findings Reference

In vitro

Endothelial Cell

Proliferation

Human Umbilical

Vein Endothelial

Cells (HUVECs)

3.2 µM

Maximal

suppression of

VEGF-induced

proliferation.

[9]

In vitro

Endothelial Cell

Inhibition

Rat Brain

Endothelial Cells

(RBE-4)

50 µg/mL

Inhibition of

mitogen-induced

proliferation by

87.5-90.4%.

[9]

In vivo Tumor

Growth Inhibition
Rat 9L Glioma 20 mg/kg/day

Decreased tumor

growth by 36-

43%.

[18]

In vivo

Combination

Therapy

Rat 13,762

Mammary

Carcinoma

40 mg/kg with

chemotherapy

Reduced tumor

growth rate by

1.9-2.5-fold.

[12]

In vivo Tumor

Growth Inhibition

HER-2 Breast

Tumor

Xenografts

2 mg/kg daily

Reduced tumor

growth compared

to controls.

[9]

In vivo

Metastasis

Inhibition

Murine Lewis

Lung Carcinoma

20 mg/kg daily

(IV)

Reduced the

number of

metastases by

half.

[13][18]

Clinical Development
Based on the promising preclinical data, squalamine entered clinical trials for the treatment of

various solid tumors and later for neovascular (wet) age-related macular degeneration (AMD).

Oncology Clinical Trials
Phase I and II clinical trials were conducted to evaluate the safety and efficacy of squalamine in

patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), ovarian

cancer, and prostate cancer.[12][13]
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A Phase I study in patients with advanced solid malignancies established a well-tolerated dose

of up to 500 mg/m²/day administered as a 5-day continuous intravenous infusion every 3

weeks.[17] Another Phase I trial determined the best-tolerated dose rate for a 120-hour

continuous IV infusion to be 192 mg/m²/day, with some patients tolerating up to 384 mg/m²/day.

[19] Dose-limiting toxicity was primarily hepatotoxicity, which was reversible upon cessation of

the infusion.[19]

In a Phase II trial for chemotherapy-resistant or refractory ovarian cancer, squalamine (200

mg/m²/day) was administered in combination with carboplatin.[12] Of the 22 evaluable patients,

8 (36%) achieved an objective response.[12]
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Oncology

Clinical Trial

Summary

Cancer Type Phase
Squalamine

Dosage

Key

Outcomes
Reference

Advanced

Solid

Malignancies

Various I

6 to 700

mg/m²/day

(5-day

continuous IV

infusion)

Well-tolerated

up to 500

mg/m²/day.

[17]

Advanced

Cancers
Various I

12-384

mg/m²/day

(120-h

continuous IV

infusion)

MTD of 192

mg/m²/day;

DLT was

hepatotoxicity

.

[19]

Ovarian

Cancer

Chemotherap

y-

resistant/refra

ctory

II

200

mg/m²/day

with

carboplatin

36%

objective

response rate

in evaluable

patients.

[12]

Non-Small

Cell Lung

Cancer

(NSCLC)

Advanced II

Up to 400

mg/m²/day

with

carboplatin

and paclitaxel

Combination

was safely

administered

with minimal

additional

side effects.

[17]

Ophthalmology Clinical Trials for Wet AMD
The anti-angiogenic properties of squalamine made it an attractive candidate for treating wet

AMD, a disease characterized by abnormal blood vessel growth in the macula.[20][21]

Development shifted towards an ophthalmic formulation of squalamine lactate.

A Phase II study evaluated the efficacy and safety of 0.2% squalamine lactate eye drops

administered twice daily in conjunction with as-needed (PRN) injections of ranibizumab

(Lucentis), the standard of care.[22] Interim results from this study were positive, showing a
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greater improvement in visual acuity for the squalamine group compared to the placebo group.

[22][23]

Wet AMD

Phase II Interim

Results

(IMPACT Study)

Squalamine +

Ranibizumab

PRN

Placebo +

Ranibizumab

PRN

p-value Reference

Number of

Patients
29 33 - [22]

Mean Change in

Visual Acuity

(letters)

+10.4 +6.3 0.18 [22]

Patients with ≥15

letter gain
48.3% 21.2% 0.025 [22]

Patients with ≥20

letter gain
- - 0.022 [22]

These encouraging Phase II results led to the initiation of a larger Phase III clinical trial

program.[23][24] However, the subsequent MAKO trial, a multicenter, randomized, double-

masked, placebo-controlled Phase III study, failed to meet its primary endpoint.[25] The results

showed that the combination of squalamine eye drops with monthly ranibizumab injections did

not result in a statistically significant improvement in visual acuity compared to placebo with

ranibizumab.[25] In fact, the placebo group showed a slightly better mean gain in vision.[25]

Wet AMD Phase III

Results (MAKO

Study)

Squalamine +

Ranibizumab

Placebo +

Ranibizumab
Reference

Number of Patients 119 118 [25]

Mean Gain in Visual

Acuity from Baseline

(letters)

+8.33 +10.58 [25]
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Following these disappointing results, the development of squalamine for the treatment of wet

AMD was discontinued in 2018.[25]

Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology: HUVECs are cultured in the presence of an endothelial cell growth medium.

For the assay, cells are seeded in multi-well plates and allowed to adhere. The medium is

then replaced with a basal medium containing a mitogen, such as VEGF (e.g., 50 ng/mL),

with or without varying concentrations of squalamine. Cells are incubated for a specified

period (e.g., 72 hours). Cell proliferation is quantified using a standard method such as the

MTT assay, which measures mitochondrial activity as an indicator of cell viability and

proliferation. The results are expressed as a percentage of the proliferation observed in the

mitogen-stimulated control group.

Click to download full resolution via product page

In Vivo Tumor Xenograft Model
Animal Model: Immunocompromised mice (e.g., nude mice).

Methodology: Human tumor cells (e.g., MCF-7 breast cancer cells) are injected

subcutaneously into the flank of the mice. Once tumors reach a palpable size, the mice are

randomized into treatment and control groups. The treatment group receives squalamine via

a specified route (e.g., daily intraperitoneal or intravenous injections) at a predetermined

dose. The control group receives a vehicle control. Tumor volume is measured regularly

(e.g., every 2-3 days) using calipers. At the end of the study, mice are euthanized, and

tumors are excised and weighed. The efficacy of squalamine is determined by comparing the

tumor growth rate and final tumor weight between the treated and control groups.

Wet AMD Clinical Trial Design (MAKO Study)
Study Design: A multicenter, randomized, double-masked, placebo-controlled clinical trial.
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Patient Population: Subjects with neovascular (wet) age-related macular degeneration.

Methodology: Subjects were randomized on a 1:1 basis to one of two treatment arms:

Topical squalamine lactate ophthalmic solution (0.2%) administered twice daily, in

combination with monthly intravitreal injections of ranibizumab.

Topical placebo administered twice daily, in combination with monthly intravitreal injections

of ranibizumab.

Primary Endpoint: The mean change in best-corrected visual acuity (BCVA) from baseline to

a specified follow-up time (e.g., 9 months), as measured using the Early Treatment Diabetic

Retinopathy Study (ETDRS) chart.

Secondary Endpoints: Included the proportion of patients gaining or losing a certain number

of letters of vision, and safety and tolerability assessments.

Click to download full resolution via product page

Conclusion
The story of squalamine is a compelling example of the complexities and challenges inherent in

drug development. From its discovery as a natural antibiotic in sharks to its investigation as a

novel anti-angiogenic agent for cancer and wet AMD, squalamine has been the subject of

extensive scientific inquiry. Its multifaceted mechanism of action, involving interactions with cell

membranes and key signaling pathways, highlights its unique biological properties. While

preclinical studies and early-phase clinical trials showed significant promise, the ultimate failure

to meet primary endpoints in a pivotal Phase III trial for wet AMD led to the cessation of its

development for this indication. This comprehensive technical guide serves as a valuable

repository of the knowledge gained throughout the extensive research and development of

squalamine, offering insights that may yet inform future therapeutic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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